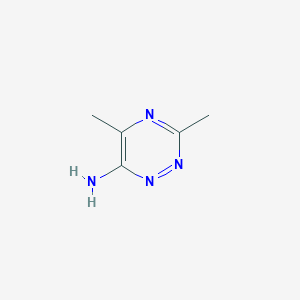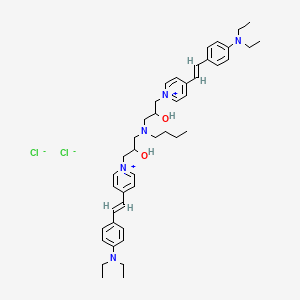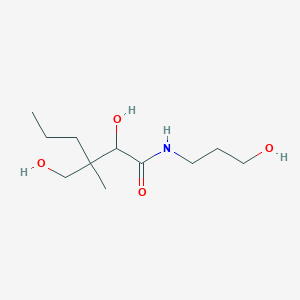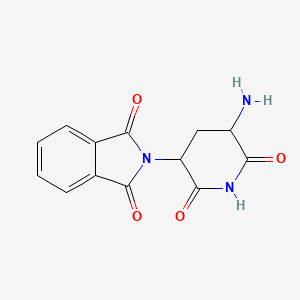
2-(5-Amino-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Amino-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is a compound with significant interest in the fields of chemistry and pharmacology. It is known for its structural complexity and potential applications in various scientific research areas. This compound is a derivative of isoindoline and piperidine, featuring both amino and dioxo functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of isoindoline-1,3-dione with a piperidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The process may include steps such as amination, cyclization, and oxidation to achieve the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control. The compound is often produced in solid form and stored under inert gas to prevent degradation .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Amino-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxo derivatives, while reduction can produce amino derivatives with altered functional groups .
Applications De Recherche Scientifique
2-(5-Amino-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The exact mechanism of action of 2-(5-Amino-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, to exert its effects. The compound may modulate various biochemical pathways, leading to its observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: A well-known compound with a similar isoindoline structure.
Pomalidomide: Another derivative with similar functional groups.
Lenalidomide: A related compound with therapeutic applications
Uniqueness
2-(5-Amino-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is unique due to its specific combination of functional groups and structural features.
Propriétés
Formule moléculaire |
C13H11N3O4 |
|---|---|
Poids moléculaire |
273.24 g/mol |
Nom IUPAC |
2-(5-amino-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H11N3O4/c14-8-5-9(11(18)15-10(8)17)16-12(19)6-3-1-2-4-7(6)13(16)20/h1-4,8-9H,5,14H2,(H,15,17,18) |
Clé InChI |
VGEAUYOENQIWDD-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3C2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


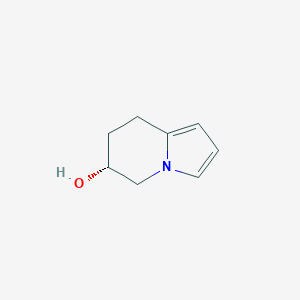


![2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13101359.png)
![3-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B13101360.png)

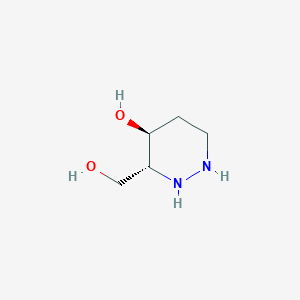
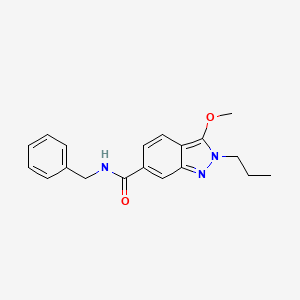
![4-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)methyl)piperazin-1-amine](/img/structure/B13101395.png)
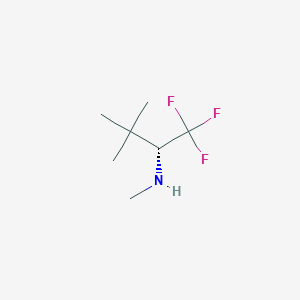
![Tri([5,5'-biquinolin]-8-yl)amine](/img/structure/B13101415.png)
